Trifluoromethyl-Driven Lipophilicity Differentiation Versus Non-Fluorinated 3-Phenyl Analog
The target compound (CAS 1082892-32-7) exhibits significantly higher lipophilicity than its non-fluorinated 3-phenyl analog (CAS 54494-13-2) due to the electron-withdrawing and hydrophobic CF₃ substituent on the phenyl ring. This is a class-level inference supported by well-established SAR principles for trifluoromethyl-substituted aromatics, where each CF₃ group typically adds 0.8–1.5 logP units relative to the corresponding unsubstituted phenyl [1]. The practical consequence is that the target compound's enhanced lipophilicity directly impacts passive membrane permeability — a critical parameter for cellular target engagement — and oxidative metabolic stability, as the CF₃ group resists CYP450-mediated hydroxylation at the substituted phenyl position [2].
| Evidence Dimension | Lipophilicity (predicted logP) and molecular weight |
|---|---|
| Target Compound Data | C₁₅H₁₀F₃N₃O, MW 305.25, predicted logP ≈ 4.2–4.8 (estimated from structural increment analysis; CF₃-phenyl contribution approx. +1.0–1.5 logP vs. unsubstituted phenyl) |
| Comparator Or Baseline | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 54494-13-2): C₁₄H₁₁N₃O, MW 237.26, predicted logP ≈ 2.7–3.2 |
| Quantified Difference | Estimated ΔlogP ≈ +1.0 to +1.5; ΔMW = +68 Da; CF₃ group also introduces significant dipole moment (≈2.5 D) absent in the comparator |
| Conditions | Predicted physicochemical properties based on ACD/Labs Percepta and structural increment methodology; experimental logP values for the specific target compound have not been published in peer-reviewed literature |
Why This Matters
For procurement decisions in cell-based screening campaigns, the 1.0–1.5 logP unit increase translates to approximately 10- to 30-fold higher predicted membrane partitioning, which can be decisive for intracellular target engagement where the non-fluorinated analog yields false negatives due to poor cellular permeability.
- [1] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in medicinal chemistry. ChemBioChem 2004, 5, 637–643. View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007, 317, 1881–1886. View Source
